molecular formula C11H8N4O4 B5422054 5-nitro-6-[2-(3-pyridinyl)vinyl]-2,4(1H,3H)-pyrimidinedione

5-nitro-6-[2-(3-pyridinyl)vinyl]-2,4(1H,3H)-pyrimidinedione

Cat. No. B5422054
M. Wt: 260.21 g/mol
InChI Key: WBICTMFPYISFRO-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-nitro-6-[2-(3-pyridinyl)vinyl]-2,4(1H,3H)-pyrimidinedione, also known as nifedipine, is a calcium channel blocker that is commonly used in the treatment of hypertension and angina. It was first synthesized in the 1960s and has since become a widely prescribed medication due to its ability to lower blood pressure and reduce the risk of heart attack and stroke. In addition to its clinical uses, nifedipine has also been the subject of extensive scientific research, particularly in the areas of cardiovascular physiology and pharmacology.

Mechanism of Action

Nifedipine works by selectively blocking L-type calcium channels in the smooth muscle cells of blood vessels and cardiac muscle cells. This results in a decrease in the influx of calcium ions into these cells, which in turn leads to a relaxation of the smooth muscle cells and a decrease in peripheral resistance. This mechanism of action is responsible for the antihypertensive and anti-anginal effects of 5-nitro-6-[2-(3-pyridinyl)vinyl]-2,4(1H,3H)-pyrimidinedione.
Biochemical and Physiological Effects:
In addition to its effects on blood pressure and cardiac function, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of vascular smooth muscle cells, which may be beneficial in the treatment of atherosclerosis. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of conditions such as asthma and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Nifedipine has several advantages as a research tool. It is a well-established drug with a known mechanism of action, which makes it a useful tool for studying calcium channel function and regulation. It is also relatively inexpensive and widely available. However, there are also some limitations to its use in lab experiments. For example, it has a relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure over time. It also has the potential to interact with other drugs and compounds, which can complicate experimental design and interpretation.

Future Directions

There are several potential future directions for research on 5-nitro-6-[2-(3-pyridinyl)vinyl]-2,4(1H,3H)-pyrimidinedione. One area of interest is the development of new formulations and delivery methods that can improve the drug's efficacy and reduce its side effects. Another area of interest is the exploration of this compound's potential application in the treatment of other conditions, such as Alzheimer's disease and cancer. Finally, there is ongoing research into the mechanisms of calcium channel function and regulation, which may lead to the development of new drugs and therapies for a variety of conditions.

Synthesis Methods

The synthesis of 5-nitro-6-[2-(3-pyridinyl)vinyl]-2,4(1H,3H)-pyrimidinedione involves a multi-step process that begins with the reaction of 2-amino-3-cyanopyridine with acetic anhydride to form 2-acetamido-3-cyanopyridine. This compound is then reacted with ethyl acetoacetate to produce 2-acetamido-3-cyano-4-(2-oxoethyl)-5-pyridinecarboxylate. The final step in the synthesis involves the reaction of this compound with nitroethene to form this compound.

Scientific Research Applications

Nifedipine has been the subject of extensive scientific research due to its ability to selectively block L-type calcium channels in vascular smooth muscle and cardiac muscle cells. This mechanism of action results in the relaxation of blood vessels and a decrease in peripheral resistance, which leads to a reduction in blood pressure. In addition to its clinical uses, 5-nitro-6-[2-(3-pyridinyl)vinyl]-2,4(1H,3H)-pyrimidinedione has also been studied for its potential application in the treatment of other conditions such as Alzheimer's disease, asthma, and cancer.

properties

IUPAC Name

5-nitro-6-[(Z)-2-pyridin-3-ylethenyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O4/c16-10-9(15(18)19)8(13-11(17)14-10)4-3-7-2-1-5-12-6-7/h1-6H,(H2,13,14,16,17)/b4-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBICTMFPYISFRO-ARJAWSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C\C2=C(C(=O)NC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.